8H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine
Description
Properties
CAS No. |
36338-75-7 |
|---|---|
Molecular Formula |
C9H6N2S2 |
Molecular Weight |
206.3 g/mol |
IUPAC Name |
8H-[1,3]thiazolo[4,5-h][1,4]benzothiazine |
InChI |
InChI=1S/C9H6N2S2/c1-2-7-9(13-5-11-7)8-6(1)10-3-4-12-8/h1-3,5H,4H2 |
InChI Key |
BJMRZMJPLKYZRY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=C(S1)C3=C(C=C2)N=CS3 |
Origin of Product |
United States |
Synthetic Methodologies for 8h 1 2 Thiazolo 4,5 H 1 3 Benzothiazine
Strategies for Core Scaffold Construction
The formation of the 8H- thieme-connect.denih.govThiazolo[4,5-h] thieme-connect.denih.govbenzothiazine core can be approached through several synthetic strategies, each with its own advantages in terms of efficiency, modularity, and atom economy. These strategies range from linear, stepwise constructions to more convergent tandem and multicomponent reactions.
Stepwise Annulation Approaches
Stepwise annulation involves the sequential construction of the heterocyclic rings onto a pre-existing scaffold. In the context of 8H- thieme-connect.denih.govThiazolo[4,5-h] thieme-connect.denih.govbenzothiazine, this would typically involve the formation of the thiazole (B1198619) ring onto a pre-formed benzothiazine, or vice versa.
One plausible stepwise approach would begin with a functionalized 1,4-benzothiazine derivative. For instance, a 7-amino-1,4-benzothiazine could serve as a key intermediate. This intermediate could then undergo a reaction sequence to build the fused thiazole ring. A common method for thiazole synthesis is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. nih.gov In a modified approach, the 7-amino-1,4-benzothiazine could be converted to a thiourea derivative, which could then be reacted with an appropriate α-halocarbonyl compound to construct the fused thiazole ring.
Alternatively, the synthesis could commence with a pre-formed benzothiazole (B30560) that is subsequently annulated to form the thiazine (B8601807) ring. For example, a 2-aminobenzothiazole could be functionalized and then undergo cyclization to form the 1,4-thiazine ring. nih.govnih.gov
The following table outlines a representative stepwise approach for the annulation of a thiazole ring onto a benzothiazine precursor.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| 1 | 4-substituted aniline | KSCN, Br₂, CH₃COOH | 6-substituted 2-aminobenzothiazole | Varies |
| 2 | 6-substituted 2-aminobenzothiazole | Functionalization of the amino group | Functionalized benzothiazole | Varies |
| 3 | Functionalized benzothiazole | Reagents for thiazine ring formation | Fused benzothiazine-thiazole system | Varies |
This table presents a generalized stepwise approach based on known methodologies for the synthesis of related heterocyclic systems.
Tandem Reaction Sequences in 8H-thieme-connect.denih.govThiazolo[4,5-h]thieme-connect.denih.govbenzothiazine Synthesis
Tandem, or cascade, reactions offer a more efficient approach to complex molecules by combining multiple bond-forming events in a single synthetic operation without isolating intermediates. For the synthesis of fused benzothiazines, palladium-catalyzed tandem reactions have been shown to be effective. thieme-connect.de For instance, a Pd-catalyzed annulation reaction has been developed for the synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives through a regioselective tandem C–S/C–N bond formation. thieme-connect.de
A similar strategy could be envisioned for 8H- thieme-connect.denih.govThiazolo[4,5-h] thieme-connect.denih.govbenzothiazine, where a suitably substituted o-dihaloarene could react with a functionalized thiazole containing both a thiol and an amino group in a one-pot, palladium-catalyzed process to form the benzothiazine ring fused to the thiazole. Another approach could involve a Rh-mediated tandem C-H bond activation/regioselective annulation/lactonization sequence, which has been used to synthesize furanone-fused 1,2-benzothiazines. tandfonline.com
Multicomponent Reactions (MCRs) for Heterocyclic Assembly
Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants. MCRs are prized for their high atom economy and operational simplicity.
The synthesis of the 8H- thieme-connect.denih.govThiazolo[4,5-h] thieme-connect.denih.govbenzothiazine scaffold could potentially be achieved through an MCR. For example, a one-pot reaction involving a substituted 2-aminothiophenol, an aldehyde, and an isocyanide, followed by a subsequent cyclization step, could lead to the formation of the fused heterocyclic system. The synthesis of various thiazole derivatives has been successfully achieved through MCRs, highlighting the feasibility of this approach. bepls.commdpi.com Green synthetic methods, such as using microwave irradiation or sonication, have also been employed in MCRs for the synthesis of thiazole and benzothiazine derivatives. iau.irnih.gov
Precursor Design and Synthesis for 8H-thieme-connect.denih.govThiazolo[4,5-h]thieme-connect.denih.govbenzothiazine
The successful synthesis of the target molecule is critically dependent on the availability of appropriately functionalized precursors for both the thiazole and benzothiazine rings.
Thiazole Ring Formation Precursors
The Hantzsch thiazole synthesis remains a cornerstone for the formation of the thiazole ring. nih.gov This method typically involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of a fused system like 8H- thieme-connect.denih.govThiazolo[4,5-h] thieme-connect.denih.govbenzothiazine, a bifunctional precursor would be required.
Key precursors for the thiazole ring include:
Thioamides and Thioureas: These can be prepared from the corresponding amides or amines by reaction with a sulfurizing agent such as Lawesson's reagent or phosphorus pentasulfide.
α-Halocarbonyl Compounds: These are typically synthesized by the halogenation of a ketone or aldehyde at the α-position using reagents like bromine or N-bromosuccinimide.
The following table summarizes common precursors for thiazole ring synthesis.
| Precursor Type | Example | Synthetic Method |
| Thioamide | Thiobenzamide | Reaction of benzamide with Lawesson's reagent |
| Thiourea | Phenylthiourea | Reaction of aniline with an isothiocyanate |
| α-Haloketone | 2-Bromoacetophenone | Bromination of acetophenone |
Benzothiazine Ring Formation Precursors
The most common precursor for the synthesis of 1,4-benzothiazines is 2-aminothiophenol. rsc.orgcuestionesdefisioterapia.com This versatile starting material can be reacted with a variety of electrophiles to construct the thiazine ring. nih.gov
For the synthesis of the target molecule, a substituted 2-aminothiophenol would be required, where the substitution pattern would allow for the subsequent annulation of the thiazole ring. For example, a 4,5-diamino-2-mercaptophenol could be a hypothetical precursor, although its synthesis would be challenging.
A more practical approach involves the use of a pre-formed benzothiazine that is then functionalized. For instance, nitration of a benzothiazine followed by reduction would yield an aminobenzothiazine, which could then be used to construct the fused thiazole ring.
The synthesis of 2,3-disubstituted-1,4-benzothiazines has been achieved through the oxidative cyclocondensation of 2-aminobenzenethiol and 1,3-dicarbonyl compounds. cuestionesdefisioterapia.com This methodology could be adapted to introduce the necessary functional groups for the subsequent thiazole ring formation.
Catalytic Approaches in 8H-researchgate.netnih.govThiazolo[4,5-h]researchgate.netrsc.orgbenzothiazine Synthesis
There is no available information on catalytic methods applied specifically to the synthesis of this compound.
Metal-Catalyzed Cyclizations
No literature was found describing the use of metal catalysts for the cyclization reactions required to form the 8H- researchgate.netnih.govThiazolo[4,5-h] researchgate.netrsc.orgbenzothiazine core structure.
Organocatalytic Methods
Information regarding the application of organocatalysis in the synthesis of 8H- researchgate.netnih.govThiazolo[4,5-h] researchgate.netrsc.orgbenzothiazine is absent from the scientific literature.
Green Chemistry Principles in 8H-researchgate.netnih.govThiazolo[4,5-h]researchgate.netrsc.orgbenzothiazine Synthesis
While green chemistry is a prominent field in the synthesis of heterocyclic compounds like thiazoles and benzothiazines, no studies have been published that apply these principles to the specific synthesis of 8H- researchgate.netnih.govThiazolo[4,5-h] researchgate.netrsc.orgbenzothiazine. researchgate.netmdpi.com
Solvent-Free Reactions
No solvent-free synthetic protocols for 8H- researchgate.netnih.govThiazolo[4,5-h] researchgate.netrsc.orgbenzothiazine have been reported.
Microwave and Ultrasound Assisted Synthesis
There are no documented instances of microwave or ultrasound-assisted methods being utilized for the synthesis of 8H- researchgate.netnih.govThiazolo[4,5-h] researchgate.netrsc.orgbenzothiazine. While these techniques are used for synthesizing related heterocyclic structures to improve reaction times and yields, their application to this specific target has not been published. nih.govnih.govnih.gov
Table of Compounds
Since no specific reactions or compounds related to the synthesis of 8H- researchgate.netnih.govThiazolo[4,5-h] researchgate.netrsc.orgbenzothiazine were found, a table of mentioned compounds cannot be generated.
Chemical Reactivity and Transformations of 8h 1 2 Thiazolo 4,5 H 1 3 Benzothiazine
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic systems. For the 8H- rsc.orgresearchgate.netThiazolo[4,5-h] rsc.orgmdpi.combenzothiazine system, the sites of electrophilic attack would be influenced by the electron-donating and -withdrawing nature of the fused rings. The thiazole (B1198619) ring is generally considered to be electron-rich and reactive towards electrophiles. nih.gov
The benzene (B151609) ring within the benzothiazine moiety is also susceptible to electrophilic attack. The positions of substitution will be directed by the activating or deactivating effects of the fused thiazole and the thiazine (B8601807) rings. Typically, halogenation, nitration, sulfonation, and Friedel-Crafts reactions are common electrophilic aromatic substitutions. masterorganicchemistry.combyjus.com For instance, studies on the related thiazolo[5,4-d]thiazole system, which is electron-deficient, have shown that direct electrophilic aromatic substitution, such as chlorination and bromination, can be achieved. orientjchem.org This suggests that the benzene ring of 8H- rsc.orgresearchgate.netThiazolo[4,5-h] rsc.orgmdpi.combenzothiazine could undergo similar transformations.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Expected Product |
|---|---|---|
| Halogenation | X₂, Lewis Acid (e.g., FeX₃) | Halogen-substituted derivative |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative |
| Sulfonation | Fuming H₂SO₄ | Sulfonic acid derivative |
| Friedel-Crafts Alkylation | R-X, AlCl₃ | Alkyl-substituted derivative |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are expected to occur at electron-deficient centers of the 8H- rsc.orgresearchgate.netThiazolo[4,5-h] rsc.orgmdpi.combenzothiazine molecule. The C2 position of the thiazole ring is known to be susceptible to nucleophilic attack. nih.gov If a suitable leaving group is present on the heterocyclic core, it could be displaced by a variety of nucleophiles.
Furthermore, the benzothiazine ring system can also be involved in nucleophilic reactions. For example, nucleophile-induced ring contraction of 1,4-benzothiazine derivatives to form 1,3-benzothiazoles has been reported. beilstein-journals.orgnih.gov This type of transformation involves the attack of a nucleophile on the thiazine ring, leading to a rearrangement.
Oxidation and Reduction Pathways of the Heterocyclic System
The sulfur and nitrogen atoms in the 8H- rsc.orgresearchgate.netThiazolo[4,5-h] rsc.orgmdpi.combenzothiazine core are susceptible to oxidation. The sulfur atom in the thiazine ring can be oxidized to a sulfoxide or a sulfone using various oxidizing agents. Oxidation of benzothiazole (B30560) derivatives can lead to ring-opening products. mdpi.com
Reduction of the heterocyclic system could also be achieved. For example, the C=N bond in the thiazole ring could potentially be reduced. The specific products would depend on the reducing agent and the reaction conditions employed.
Ring-Opening and Ring-Closing Transformations
Ring-opening reactions of the thiazole or benzothiazine rings can occur under certain conditions. For instance, the thiazole ring can be cleaved under specific reductive or oxidative conditions. As mentioned earlier, nucleophile-induced ring contraction of the 1,4-benzothiazine ring is a known transformation that results in the formation of a more stable 1,3-benzothiazole ring system. beilstein-journals.orgnih.gov
Ring-closing reactions are fundamental to the synthesis of this fused heterocyclic system. The synthesis of related benzo mdpi.comrsc.orgthiazolo[2,3-c] rsc.orgmdpi.combeilstein-journals.orgtriazole derivatives has been achieved through intramolecular C-H bond functionalization of disulfide intermediates, which involves a ring-closing step. masterorganicchemistry.combyjus.comrsc.org
Functional Group Interconversions on the 8H-rsc.orgresearchgate.netThiazolo[4,5-h]rsc.orgmdpi.combenzothiazine Core
Functional group interconversions on the 8H- rsc.orgresearchgate.netThiazolo[4,5-h] rsc.orgmdpi.combenzothiazine core would involve the modification of substituents attached to the heterocyclic system. These reactions are crucial for the synthesis of a library of derivatives with diverse properties. Standard organic transformations can be applied to modify functional groups on the aromatic or heterocyclic rings.
Table 2: Examples of Functional Group Interconversions
| Initial Functional Group | Reagents | Resulting Functional Group |
|---|---|---|
| Nitro (-NO₂) | Reducing agent (e.g., Sn/HCl) | Amino (-NH₂) |
| Carboxylic Acid (-COOH) | SOCl₂, then an amine | Amide (-CONH₂) |
| Halogen (-X) | Organometallic reagent, catalyst | Alkyl/Aryl group |
Metal Complexation and Coordination Chemistry of 8H-rsc.orgresearchgate.netThiazolo[4,5-h]rsc.orgmdpi.combenzothiazine
The nitrogen and sulfur atoms in the 8H- rsc.orgresearchgate.netThiazolo[4,5-h] rsc.orgmdpi.combenzothiazine molecule possess lone pairs of electrons and can act as ligands to coordinate with metal ions. The coordination chemistry of thiazole and benzothiazole derivatives is well-established, and these compounds are known to form stable complexes with various transition metals. researchgate.netnih.gov The specific coordination mode of 8H- rsc.orgresearchgate.netThiazolo[4,5-h] rsc.orgmdpi.combenzothiazine would depend on the metal ion, the solvent, and the reaction conditions. The resulting metal complexes could exhibit interesting catalytic or material properties.
Derivatization Strategies for 8h 1 2 Thiazolo 4,5 H 1 3 Benzothiazine Analogues
Synthesis of N-Substituted 8H-uniroma1.itdntb.gov.uaThiazolo[4,5-h]uniroma1.itnih.govbenzothiazine Derivatives
The introduction of substituents on a nitrogen atom within a heterocyclic scaffold is a fundamental strategy in medicinal chemistry. For related benzothiazine structures, N-alkylation is a common approach. In the case of 2-(arylimino)-2,3-dihydrobenzo[e] uniroma1.itdntb.gov.ua-thiazin-4-ones, alkylation occurs regioselectively at the nitrogen atom at position 3. researchgate.net Similarly, the sodium salt of 3H-benzo[e] uniroma1.itdntb.gov.uathiazine-2,4-dione is readily alkylated at this position. researchgate.net
For other related systems like 2-amino-1,3-benzothiazole, alkylation with α-iodoketones proceeds via N-alkylation of the endocyclic nitrogen atom, which is then followed by an intramolecular dehydrative cyclization. nih.gov Microwave-assisted heating has also been employed as a green chemistry approach for the N-alkylation of phenothiazine, a related benzothiazine-containing structure, leading to good yields in shorter reaction times. researchgate.net
Table 1: Examples of N-Alkylation Reactions on Benzothiazine-Related Scaffolds
| Scaffold | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Sodium salt of 3Н-benzo[e] uniroma1.itdntb.gov.uathiazine-2,4-dione | Alkylating agent | 3-alkylated derivative | researchgate.net |
| 2-(Arylimino)-2,3-dihydrobenzo[e] uniroma1.itdntb.gov.uathiazin-4-ones | Alkylating agent | N-alkylated product | researchgate.net |
| 2-Amino-1,3-benzothiazole | α-Iodoketones | N-alkylated endocyclic nitrogen | nih.gov |
Halogenation and Subsequent Cross-Coupling Reactions
Halogenation provides a key synthetic handle for further molecular elaboration through cross-coupling reactions. A selective synthesis has been described for 6-bromo-8-iodo dihydro thiazolo ring-fused 2-pyridones. nih.gov These di-halogenated compounds can be selectively arylated using sequential Suzuki-Miyaura coupling reactions, demonstrating the ability to functionalize specific positions. nih.gov
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for creating carbon-carbon bonds. iaea.org This palladium-catalyzed reaction has been successfully applied to various halogenated benzothiazine and phenothiazine derivatives. For instance, 6-chloro-5H-benzo[a]phenothiazin-5-one undergoes Suzuki-Miyaura coupling with phenylboronic acid and 3-nitrophenyl boronic acid to yield the corresponding arylated derivatives. researchgate.net This highlights the feasibility of using such cross-coupling strategies to introduce aryl groups onto a halogenated thiazolo-benzothiazine core.
Introduction of Alkyl and Aryl Substituents
Beyond cross-coupling with halogenated precursors, other methods exist for introducing alkyl and aryl substituents. For the functionalization of the six-membered ring of 6,5-fused heterocyclic systems, direct arylation via C-H activation has emerged as a powerful, atom-economical method. mdpi.com For example, a regioselective C4 arylation of benzofurazan has been achieved. mdpi.com While direct C-H functionalization of the six-membered ring can be challenging due to the higher reactivity of the fused five-membered ring, it represents a modern approach to installing aryl groups without prior halogenation. mdpi.com
Regioselective Functionalization Approaches
Controlling the position of functionalization is critical for establishing structure-activity relationships. For many fused heterocyclic systems, the inherent reactivity of the different rings and positions dictates the outcome. mdpi.com In 6,5-fused heterocycles, the five-membered ring is often more reactive, making site-selective functionalization of the six-membered ring challenging. mdpi.com
However, regioselective syntheses have been developed for some 1,4-benzothiazine systems. One facile and regioselective synthesis of 1,4-benzothiazines was achieved using α-cyano α-alkoxy carbonyl epoxides and 2-aminothiophenol. acgpubs.orgresearchgate.net The regioselectivity of this reaction is driven by the strong nucleophilicity of the sulfur atom, which preferentially attacks one of the epoxide carbons, leading to a controlled ring-opening and subsequent cyclization. acgpubs.orgresearchgate.net Such principles of inherent nucleophilicity and electrophilicity can be exploited to achieve regioselective derivatization.
Scaffold Hopping and Isosteric Replacements in 8H-uniroma1.itdntb.gov.uaThiazolo[4,5-h]uniroma1.itnih.govbenzothiazine Derivatives
Scaffold hopping is a prominent strategy in medicinal chemistry used to design new compounds by modifying the central core structure of a known active molecule while retaining its biological activity. uniroma1.it This approach aims to discover novel, patentable structures with improved properties such as potency, selectivity, or pharmacokinetics. uniroma1.itbhsai.org The concept involves replacing a core scaffold with a structurally different one that maintains the essential features and spatial orientation of the key interacting groups. bhsai.orgacs.org
In the context of drug discovery, benzothiazole (B30560) and isatin analogues have been linked to a 1,2,3-triazole fragment in a scaffold hopping approach to mimic quinazoline-based epidermal growth factor receptor (EGFR) inhibitors. nih.gov This demonstrates how parts of a complex heterocyclic system can be replaced with other moieties to generate new chemotypes. nih.gov The 1,4-benzothiazine scaffold itself is considered a versatile template for designing innovative heterocyclic systems due to its wide range of biological activities. nih.govrsc.org Therefore, the 8H- uniroma1.itdntb.gov.uaThiazolo[4,5-h] uniroma1.itnih.govbenzothiazine core could serve as a starting point for scaffold hopping, where either the thiazole (B1198619) or the benzothiazine portion is replaced by another bioisosteric ring system to explore novel chemical space.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 8H- uniroma1.itdntb.gov.uaThiazolo[4,5-h] uniroma1.itnih.govbenzothiazine |
| 2-(Arylimino)-2,3-dihydrobenzo[e] uniroma1.itdntb.gov.ua-thiazin-4-one |
| 3H-Benzo[e] uniroma1.itdntb.gov.uathiazine-2,4-dione |
| 2-Amino-1,3-benzothiazole |
| Phenothiazine |
| 6-Bromo-8-iodo dihydro thiazolo ring-fused 2-pyridone |
| 6-Chloro-5H-benzo[a]phenothiazin-5-one |
| Phenylboronic acid |
| 3-Nitrophenyl boronic acid |
| Benzofurazan |
| 2-Aminothiophenol |
| Benzothiazole |
| Isatin |
| 1,2,3-Triazole |
Theoretical and Computational Studies on 8h 1 2 Thiazolo 4,5 H 1 3 Benzothiazine
Electronic Structure Analysis using Quantum Chemical Methods
Density Functional Theory (DFT) Calculations
No published studies have employed Density Functional Theory (DFT) to investigate the electronic structure of 8H- nih.govbeilstein-journals.orgThiazolo[4,5-h] nih.govnih.govbenzothiazine. Such calculations would typically provide insights into the molecule's optimized geometry, frontier molecular orbital energies (HOMO-LUMO gap), and the distribution of electron density.
Ab Initio Methods for Molecular Orbital Analysis
There are no available reports on the use of ab initio methods to perform a detailed molecular orbital analysis of 8H- nih.govbeilstein-journals.orgThiazolo[4,5-h] nih.govnih.govbenzothiazine. These methods could offer a high level of theoretical accuracy in describing the electronic states of the molecule.
Conformational Analysis and Molecular Dynamics Simulations
There is no information available regarding the conformational preferences or dynamic behavior of 8H- nih.govbeilstein-journals.orgThiazolo[4,5-h] nih.govnih.govbenzothiazine from conformational analysis or molecular dynamics simulations. These studies would be crucial for understanding the molecule's flexibility and its potential interactions with biological targets.
Prediction of Spectroscopic Signatures (e.g., NMR, UV-Vis, IR)
No theoretical predictions of the NMR, UV-Vis, or IR spectra for 8H- nih.govbeilstein-journals.orgThiazolo[4,5-h] nih.govnih.govbenzothiazine have been reported. Such computational predictions are valuable for aiding in the experimental characterization of novel compounds.
Advanced Spectroscopic Characterization Methodologies in 8h 1 2 Thiazolo 4,5 H 1 3 Benzothiazine Research
High-Resolution Mass Spectrometry for Structural Elucidation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of novel thiazolo-benzothiazine derivatives. Its primary strength lies in providing highly accurate mass measurements, which allow for the unambiguous determination of the elemental composition of the parent molecule and its fragments. rsc.org Techniques like Electrospray Ionization (ESI) are commonly used to generate molecular ions with minimal fragmentation, yielding the molecular-ion peak which confirms the molecular weight and formula. rsc.org For instance, in the analysis of related benzo[d]thiazole derivatives, HRMS has been used to confirm calculated molecular weights with high precision, such as finding a mass of 259.0720 for a calculated [M+H]⁺ of 259.0719. nih.gov
Beyond molecular formula confirmation, HRMS provides critical structural information through the analysis of fragmentation patterns. By studying the daughter ions produced, researchers can deduce the connectivity of the molecular framework. The structures of synthesized thiazine (B8601807) analogues are often studied and confirmed through techniques including EIMS (Electron Ionization Mass Spectrometry) and other spectroscopic methods. mdpi.comnih.gov
Table 1: Illustrative HRMS Data for Related Heterocyclic Compounds
| Compound Class | Ion Type | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| Dihydrobenzo[d]isoxazol-4(5H)-one derivative | [M+H]⁺ | 259.0719 | 259.0720 | nih.gov |
| Dihydrobenzo[d]isoxazol-4(5H)-one derivative | [M+H]⁺ | 336.9824 | 336.9820 | nih.gov |
| beilstein-journals.orgrsc.orgmdpi.comthiadiazolo/benzo mdpi.comcore.ac.ukthiazolo[3,2-a]pyrimidine derivative | Molecular Ion | 427.0618 | 427.0618 | rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, including the 8H- beilstein-journals.orgrsc.orgThiazolo[4,5-h] beilstein-journals.orgmdpi.combenzothiazine scaffold. beilstein-journals.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of proton (¹H) and carbon (¹³C) signals, revealing the precise atomic connectivity and stereochemistry of the molecule. beilstein-journals.orgmdpi.com
¹H NMR spectroscopy provides information on the chemical environment of protons, their multiplicity (splitting patterns), and their relative numbers (integration). In derivatives of related benzothiazines, aromatic protons typically resonate in the range of 6.70 to 8.19 ppm. beilstein-journals.org Specific functional groups exhibit characteristic chemical shifts; for example, N-methyl protons often appear as a singlet between 3.07 and 3.10 ppm. beilstein-journals.org
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Aromatic carbon signals for pyrazolo-1,2-benzothiazine derivatives have been observed in the range of 109.1–156.0 ppm, while carbonyl carbons appear further downfield, between 165.2–167.6 ppm. beilstein-journals.org
To establish definitive connectivity, 2D NMR techniques are employed. mdpi.com These include:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure, especially in complex fused-ring systems.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Protons in Analogous Benzothiazine Scaffolds
| Nucleus | Functional Group | Chemical Shift Range (ppm) | Reference |
|---|---|---|---|
| ¹H | Aromatic Protons | 6.70 - 8.19 | beilstein-journals.org |
| ¹H | N-CH₃ | 3.07 - 3.10 | beilstein-journals.org |
| ¹H | N-CH₂- | 4.90 - 5.30 | beilstein-journals.org |
| ¹³C | Aromatic Carbons | 109.1 - 156.0 | beilstein-journals.org |
| ¹³C | N-CH₃ | 37.9 - 38.2 | beilstein-journals.org |
While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can differentiate between them by detecting subtle changes in chemical shifts and relaxation times that arise from different molecular packing arrangements in the crystal lattice. Although specific ssNMR studies on 8H- beilstein-journals.orgrsc.orgThiazolo[4,5-h] beilstein-journals.orgmdpi.combenzothiazine are not widely reported, this technique remains a key methodology for investigating the solid-state structure of crystalline organic compounds.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
X-ray crystallography provides the most definitive structural information, offering an unambiguous three-dimensional map of electron density within a single crystal. researchgate.net This technique is the gold standard for determining the absolute stereochemistry and confirming the connectivity of complex molecules like thiazolo-benzothiazine derivatives. researchgate.netnih.gov
The resulting crystal structure reveals precise bond lengths, bond angles, and torsion angles. Furthermore, it provides invaluable insight into intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern how molecules pack in the solid state. nih.gov For example, X-ray crystallography has been used to confirm the binding mode of inhibitors in the active sites of enzymes, showing specific hydrogen bonds and π–π interactions between a triazolo-benzothiazole inhibitor and amino acid residues. nih.gov This level of detail is critical for structure-based drug design and understanding material properties.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. mdpi.comcore.ac.uk These techniques probe the vibrational modes of chemical bonds. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) at specific frequencies corresponds to the vibrations (stretching, bending, rocking) of particular bonds. core.ac.ukresearchgate.net
For the 8H- beilstein-journals.orgrsc.orgThiazolo[4,5-h] beilstein-journals.orgmdpi.combenzothiazine scaffold and its derivatives, characteristic vibrational bands can be assigned to key structural motifs. nih.govup.ac.za
Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for Benzothiazole (B30560) and Related Structures
| Vibrational Mode | Frequency Range (cm⁻¹) | Technique | Reference |
|---|---|---|---|
| Aromatic C-H Stretch | 3108 - 3066 | IR/Raman | researchgate.net |
| C=N Stretch (Thiazole ring) | ~1640 | IR | researchgate.net |
| C=C Stretch (Aromatic ring) | ~1570, ~1460 | IR | nih.govresearchgate.net |
| C-S Stretch (Thiazole ring) | ~750 | IR | researchgate.net |
| C-H Bend (Aromatic ring) | 814 - 868 | IR | researchgate.net |
The FT-IR and FT-Raman spectra are often complementary and, when used together, provide a comprehensive vibrational fingerprint of the molecule. core.ac.uk These experimental spectra can be compared with spectra simulated using computational methods like Density Functional Theory (DFT) to aid in the precise assignment of vibrational modes. core.ac.uk
UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic properties of molecules. nih.gov UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (electronic transitions). The absorption spectrum, characterized by the wavelength of maximum absorption (λmax) and molar absorptivity, is a signature of the conjugated π-system of the molecule. For some isothiazolo[5,4-b]pyridine (B1251151) derivatives, strong, broad absorption bands have been observed with maxima around 305-320 nm. nih.gov
Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. This property is highly sensitive to the molecular structure and its environment. Many heterocyclic systems containing benzothiazole or benzothiazine moieties exhibit fluorescence. nih.govunamur.be The emission spectra can be influenced by solvent polarity, a phenomenon known as solvatochromism, where a red-shift (to longer wavelengths) is often observed in more polar solvents due to the stabilization of excited states with charge-transfer character. unamur.be These photophysical studies are essential for applications in materials science, such as in the development of organic chromophores and fluorescent probes. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 8H- beilstein-journals.orgrsc.orgThiazolo[4,5-h] beilstein-journals.orgmdpi.combenzothiazine |
| Pyrazolo-1,2-benzothiazine |
| Benzo[d]thiazole |
| beilstein-journals.orgrsc.orgmdpi.comthiadiazolo/benzo mdpi.comcore.ac.ukthiazolo[3,2-a]pyrimidine |
| Triazolo-benzothiazole |
Mechanistic Investigations of Biological Interactions Involving 8h 1 2 Thiazolo 4,5 H 1 3 Benzothiazine Derivatives
Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions
No studies detailing molecular docking or molecular dynamics simulations for 8H- nih.govbeilstein-journals.orgThiazolo[4,5-h] nih.govnih.govbenzothiazine derivatives were found.
Enzyme Inhibition Mechanisms: Molecular Level Analysis
No data is available on the enzyme inhibition mechanisms of 8H- nih.govbeilstein-journals.orgThiazolo[4,5-h] nih.govnih.govbenzothiazine derivatives.
Receptor Binding Studies: Elucidation of Interaction Modes
No receptor binding studies for 8H- nih.govbeilstein-journals.orgThiazolo[4,5-h] nih.govnih.govbenzothiazine derivatives were identified.
DNA/RNA Intercalation and Binding Mechanisms
While studies exist for simpler benzothiazine cores mdpi.comnih.gov, no information was found regarding DNA/RNA binding mechanisms for the specific tetracyclic system of 8H- nih.govbeilstein-journals.orgThiazolo[4,5-h] nih.govnih.govbenzothiazine.
Protein Kinase Inhibition: Structure-Mechanism Correlates
No research on protein kinase inhibition by 8H- nih.govbeilstein-journals.orgThiazolo[4,5-h] nih.govnih.govbenzothiazine was found.
Modulation of Specific Biological Pathways: Mechanistic Insights
There is no available information on the modulation of biological pathways by 8H- nih.govbeilstein-journals.orgThiazolo[4,5-h] nih.govnih.govbenzothiazine derivatives.
Until research on this specific compound is published, a detailed article on its biological interaction mechanisms cannot be accurately generated.
Exploration of 8h 1 2 Thiazolo 4,5 H 1 3 Benzothiazine in Materials Science and Technology Non Biological Applications
Application in Organic Electronics and Optoelectronic Devices
There is currently no specific information available in the reviewed literature regarding the application of 8H- nih.govnih.govThiazolo[4,5-h] nih.govbeilstein-journals.orgbenzothiazine in organic electronics and optoelectronic devices.
Organic Light-Emitting Diodes (OLEDs)
Organic Photovoltaics (OPVs)
Similarly, the scientific literature does not currently contain studies detailing the use of 8H- nih.govnih.govThiazolo[4,5-h] nih.govbeilstein-journals.orgbenzothiazine in the active layer or other components of Organic Photovoltaic (OPV) devices.
Use as Fluorescent Probes and Dyes
No specific studies detailing the synthesis or application of 8H- nih.govnih.govThiazolo[4,5-h] nih.govbeilstein-journals.orgbenzothiazine as a fluorescent probe or dye have been found in the reviewed literature. While related heterocyclic structures are known for their fluorescent properties, the specific photophysical characteristics of this compound have not been reported.
Potential in Sensor Development
There is no available research on the development of chemical or physical sensors based on the 8H- nih.govnih.govThiazolo[4,5-h] nih.govbeilstein-journals.orgbenzothiazine framework.
Role as Ligands in Catalysis
The role of 8H- nih.govnih.govThiazolo[4,5-h] nih.govbeilstein-journals.orgbenzothiazine as a ligand in catalytic processes has not been explored in the currently available scientific literature.
Supramolecular Chemistry Involving 8H-nih.govnih.govThiazolo[4,5-h]nih.govbeilstein-journals.orgbenzothiazine Frameworks
There are no published studies on the use of 8H- nih.govnih.govThiazolo[4,5-h] nih.govbeilstein-journals.orgbenzothiazine as a building block in supramolecular chemistry or the formation of self-assembled structures.
Future Directions and Emerging Research Avenues for 8h 1 2 Thiazolo 4,5 H 1 3 Benzothiazine
Development of Novel Synthetic Methodologies for Enhanced Efficiency
The synthesis of complex fused heterocycles often faces challenges of low yields, harsh reaction conditions, and multi-step procedures. Future research will focus on developing more efficient and elegant synthetic pathways to the 8H- nih.govnih.govThiazolo[4,5-h] nih.govbeilstein-journals.orgbenzothiazine core. Drawing inspiration from recent advancements in the synthesis of related 1,4-benzothiazines, several promising strategies can be envisioned. nih.gov
Key areas for development include:
Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials combine to form the complex thiazolo-benzothiazine structure in a single step. This approach, which has seen success in other heterocyclic systems, enhances efficiency by reducing intermediate isolation steps, saving time, and minimizing solvent waste. researchgate.net
Advanced Catalysis: The use of novel catalysts, such as nanocatalysts or metal-based catalysts, could significantly improve reaction rates and yields under milder conditions. nih.gov For instance, graphene oxide has been employed as an effective carbocatalyst in the synthesis of functionalized 1,4-benzothiazines. nih.gov
Flow Chemistry: Implementing continuous flow synthesis can offer superior control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
| Methodology | Traditional Approach | Emerging Novel Approach | Potential Advantages |
|---|---|---|---|
| Reaction Type | Stepwise linear synthesis | One-pot multicomponent reactions | Higher atom economy, reduced waste, faster synthesis researchgate.net |
| Catalysis | Stoichiometric reagents, harsh acids/bases | Recyclable nanocatalysts, carbocatalysts (e.g., graphene oxide) | Milder conditions, reusability, lower environmental impact nih.gov |
| Process | Batch processing | Continuous flow chemistry | Enhanced safety, scalability, and process control |
Advanced Computational Approaches for Structure-Function Elucidation
Computational chemistry is an indispensable tool for accelerating the discovery and design of new molecules. For the 8H- nih.govnih.govThiazolo[4,5-h] nih.govbeilstein-journals.orgbenzothiazine system, advanced computational methods can provide deep insights into its structure-function relationships before committing to extensive laboratory synthesis. researchgate.net
Future computational studies will likely focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the molecule's electronic properties, frontier molecular orbital energies (HOMO-LUMO), and reactivity. This information is crucial for understanding its potential applications in electronics or as a reactant in further chemical transformations. researchgate.net
Molecular Docking Simulations: To explore potential pharmaceutical applications, molecular docking can simulate the interaction of 8H- nih.govnih.govThiazolo[4,5-h] nih.govbeilstein-journals.orgbenzothiazine derivatives with specific biological targets, such as enzymes or receptors. This helps in identifying promising candidates for drug development. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small library of derivatives and evaluating their activity, QSAR models can be built to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced potency.
| Computational Method | Objective | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity | Electron distribution, HOMO-LUMO gap, chemical stability researchgate.net |
| Molecular Docking | Predict binding affinity to biological targets | Identification of potential therapeutic uses and lead compounds researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulate dynamic behavior and conformational changes | Understanding of target binding stability and mechanism of action rsc.org |
Exploration of Unconventional Reactivities and Transformations
Understanding the inherent reactivity of the 8H- nih.govnih.govThiazolo[4,5-h] nih.govbeilstein-journals.orgbenzothiazine nucleus is key to creating diverse derivatives. Future work will move beyond simple functionalization to explore novel and unconventional transformations that can generate unique chemical entities.
Promising areas of exploration include:
C-H Bond Functionalization: This modern synthetic strategy allows for the direct modification of carbon-hydrogen bonds, offering a more efficient way to introduce new functional groups onto the heterocyclic core without requiring pre-functionalized starting materials. mdpi.com
Oxidative Cyclization: Research into related systems has shown that oxidative conditions can trigger intramolecular cyclizations, a powerful method for building additional fused rings onto a parent scaffold. mdpi.com
Ring-Opening and Rearrangement Reactions: Subjecting the scaffold to specific reagents or photochemical conditions could induce ring-opening or skeletal rearrangements, providing access to entirely new heterocyclic systems that are otherwise difficult to synthesize. beilstein-journals.org
Reactivity of Heteroatoms: Investigating reactions that target the sulfur and nitrogen atoms, such as oxidation of the sulfur moiety or alkylation of the ring nitrogens, can modulate the electronic properties and solubility of the molecule. researchgate.net
Integration into Hybrid Material Systems
The unique electronic and structural features of the 8H- nih.govnih.govThiazolo[4,5-h] nih.govbeilstein-journals.orgbenzothiazine scaffold make it an attractive candidate for incorporation into advanced materials. The fusion of electron-rich thiazole (B1198619) and benzothiazine rings creates an extended π-conjugated system, which is a desirable feature for optoelectronic applications.
Emerging research avenues include:
Organic Electronics: Benzothiazole-based ligands have been successfully used in luminescent Iridium(III) complexes for Organic Light-Emitting Diodes (OLEDs). nih.gov Similarly, the 8H- nih.govnih.govThiazolo[4,5-h] nih.govbeilstein-journals.orgbenzothiazine core could be functionalized and used as a building block for organic semiconductors, dyes for solar cells, or fluorescent sensors.
Metal-Organic Frameworks (MOFs): By introducing suitable functional groups like carboxylic acids or amines, the molecule could serve as an organic linker to construct MOFs. These materials have potential applications in gas storage, catalysis, and chemical sensing.
Bio-hybrid Molecules: The concept of creating hybrid molecules by combining multiple biologically active fragments is a growing trend in medicinal chemistry. rsc.org Linking the 8H- nih.govnih.govThiazolo[4,5-h] nih.govbeilstein-journals.orgbenzothiazine core to other known pharmacophores could lead to compounds with synergistic or novel biological activities.
| Material Type | Potential Role of the Scaffold | Target Application |
|---|---|---|
| Organic Electronics | Luminescent core, organic semiconductor | OLEDs, organic photovoltaics (OPVs), sensors nih.gov |
| Metal-Organic Frameworks (MOFs) | Functionalized organic linker | Gas storage, separation, catalysis |
| Bio-hybrid Pharmaceuticals | Core scaffold linked to other pharmacophores | Drugs with synergistic or multi-target activity rsc.org |
Sustainable and Environmentally Benign Synthesis of 8H-nih.govnih.govThiazolo[4,5-h]nih.govbeilstein-journals.orgbenzothiazine
The principles of green chemistry are becoming increasingly integral to synthetic planning. Future development of synthetic routes for 8H- nih.govnih.govThiazolo[4,5-h] nih.govbeilstein-journals.orgbenzothiazine and its derivatives must prioritize sustainability. nih.gov
Key strategies for achieving environmentally benign synthesis include:
Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions. nih.gov
Energy Efficiency: Employing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com
Atom Economy: Designing reactions, such as one-pot syntheses and multicomponent reactions, that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. researchgate.net
Renewable Feedstocks: Exploring the use of starting materials derived from renewable biomass to reduce reliance on petrochemicals.
By pursuing these future directions, the scientific community can systematically explore the chemical space of 8H- nih.govnih.govThiazolo[4,5-h] nih.govbeilstein-journals.orgbenzothiazine, paving the way for the discovery of new molecules with transformative applications across various scientific disciplines.
Q & A
Q. What are the established synthetic routes for 8H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine, and how are intermediates characterized?
The synthesis typically involves multi-step heterocyclic condensation. For example, Knoevenagel condensation with benzaldehydes in dimethylformamide (DMF) and sodium methoxide is used to generate fused thiazolo-benzothiazine derivatives. Key intermediates are characterized via -NMR, -NMR, and mass spectrometry to confirm regiochemistry and purity. Cyclization steps often employ monochloroacetic acid or alkylation agents (e.g., methyl iodide) for ring closure .
Q. How is the structural conformation of 8H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine validated experimentally?
X-ray crystallography and spectroscopic techniques (e.g., NMR coupling constants) are critical. For instance, crystallographic data reveal bond angles and torsional strain in fused rings, while NOESY NMR confirms spatial arrangements of substituents. Semi-empirical methods (e.g., AM1) optimize E/Z isomer configurations and predict heats of formation for stability assessments .
Q. What preliminary biological activities have been reported for this compound?
Derivatives of fused thiazolo-benzothiazines exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC: 2–8 µg/mL) and antiproliferative effects on cancer cell lines (IC: 10–50 µM). These activities are attributed to hydrogen bonding and π-π interactions with biological targets like DNA topoisomerases .
Q. Which analytical techniques are essential for purity assessment?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and thin-layer chromatography (TLC; R values in CHCl/hexanes) are standard. Mass spectrometry (ESI+) confirms molecular ion peaks, while elemental analysis (C, H, N, S) verifies stoichiometric purity .
Advanced Research Questions
Q. How can reaction yields be optimized for 8H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine derivatives?
Yield optimization (typically 52–75%) requires precise control of stoichiometry, solvent polarity, and temperature. For example, LiHMDS (1.0 equiv) in anhydrous DMF at 0–5°C minimizes side reactions during alkylation. Microwave-assisted synthesis reduces reaction times from hours to minutes .
Q. What computational strategies predict binding affinities of this compound with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with enzymes like histone deacetylases (HDACs). Binding free energies (ΔG = -8.5 to -10.2 kcal/mol) correlate with experimental IC values. QSAR models prioritize substituents (e.g., nitro, acetyl) for enhanced activity .
Q. How are data contradictions in biological assays resolved?
Discrepancies in MIC or IC values often arise from assay conditions (e.g., pH, serum proteins). Normalization to positive controls (e.g., ciprofloxacin for antimicrobial tests) and dose-response curve replication (n ≥ 3) improve reliability. Meta-analyses of SAR trends across analogs identify outlier compounds .
Q. What strategies mitigate toxicity in preclinical studies?
Toxicity profiling (e.g., Ames test, hepatocyte viability assays) guides structural modifications. For example, replacing nitro groups with amino substituents reduces mutagenicity. Pharmacokinetic studies (e.g., logP optimization to 2.5–3.5) enhance bioavailability while minimizing off-target effects .
Q. How does substituent position influence electrochemical properties?
Cyclic voltammetry (CHCN, Ag/AgCl reference) reveals oxidation potentials (E = +0.8 to +1.2 V) dependent on electron-withdrawing groups (e.g., -NO) at C-6. Density functional theory (DFT) calculations correlate HOMO-LUMO gaps (4.1–4.9 eV) with redox stability .
Q. What are the challenges in scaling up synthesis for in vivo studies?
Batch-to-batch variability in cyclization steps (e.g., 10–15% yield loss) necessitates process refinement. Flow chemistry systems improve reproducibility, while green solvents (e.g., ethanol/water) reduce environmental impact. Purification via flash chromatography (silica gel, 230–400 mesh) ensures ≥95% purity for toxicity trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
